2-ブロモ-3-(2-エチルヘキシル)チオフェン

概要

説明

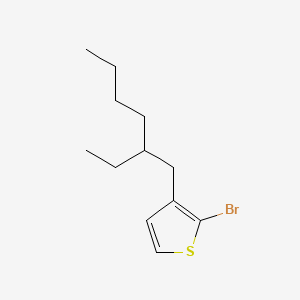

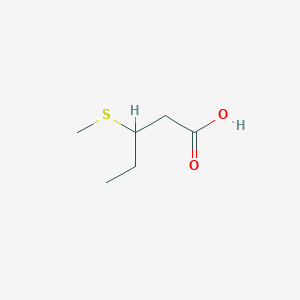

2-Bromo-3-(2-ethylhexyl)thiophene is a useful research compound. Its molecular formula is C12H19BrS and its molecular weight is 275.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-3-(2-ethylhexyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(2-ethylhexyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機半導体ポリマー

2-ブロモ-3-(2-エチルヘキシル)チオフェン: は、有機半導体ポリマーの合成において貴重な前駆体です 。これらのポリマーは、柔軟性、軽量、低コスト生産の可能性があることから、次世代の電子デバイス開発に不可欠です。これらは、有機電界効果トランジスタ(OFET)から有機光起電素子(OPV)や有機発光ダイオード(OLED)まで、さまざまな用途に使用できます。

ブロックコポリマー合成

この化合物は、全共役ジブロックコポリマーの合成のためのビルディングブロックとして役立ちます 。これらのコポリマーは、ミクロ相分離構造を示し、電気伝導度と、自己修復や環境応答性など、ユニークな特性を持つ高度な材料の創出における可能性について研究されています。

腐食防止剤

2-ブロモ-3-(2-エチルヘキシル)チオフェンを含むチオフェン誘導体は、腐食防止剤としての役割について調査されています 。これらの化合物は金属上に保護層を形成し、酸化や劣化を防ぎ、工業用途における金属部品の寿命を延ばすために不可欠です。

医薬品化学

医薬品化学では、チオフェン誘導体は薬理学的特性について探求されています 。2-ブロモ-3-(2-エチルヘキシル)チオフェン自体は直接薬として使用されない場合がありますが、その構造骨格は、抗炎症、抗菌、抗がん作用を持つ化合物の開発において重要です。

有機エレクトロニクス

この化合物は、有機エレクトロニクス分野の進歩に不可欠です 。π共役導電性ポリマーの形成におけるその使用は、柔軟性、軽量性、そして潜在的に生分解可能な電子部品を必要とするデバイスの製造に不可欠です。

光起電材料

2-ブロモ-3-(2-エチルヘキシル)チオフェン: は、光起電材料の開発においても重要な成分です 。これらの材料は、光を電気エネルギーに変換する太陽電池を作成するために使用され、高効率で環境への影響が少ない再生可能エネルギー源を提供します。

発光ダイオード

OLED の製造におけるチオフェン誘導体の応用は、別の興味深い分野です 。OLED は、ディスプレイや照明技術に使用され、高品質の色再現性、柔軟性、エネルギー効率に優れています。

導電性ポリマー

最後に、この化合物が導電性ポリマーを生成する役割は注目に値します 。これらのポリマーは、センサー、アクチュエーター、エネルギー貯蔵デバイスなど、幅広い用途に不可欠な、電気を通すことができる材料を作成するために不可欠です。

作用機序

Target of Action

2-Bromo-3-(2-ethylhexyl)thiophene is primarily used in the formation of π-conjugated conductive polymers for the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . The primary targets of this compound are therefore the conductive polymers that it helps to form.

Mode of Action

The compound interacts with its targets by participating in the formation of bromo-terminated polymers . This is achieved through a process known as Grignard metathesis (GRIM), a type of quasi-living polymerization .

Biochemical Pathways

The biochemical pathway involved in the action of 2-Bromo-3-(2-ethylhexyl)thiophene is the polymerization process. This compound acts as a monomeric precursor in the formation of bromo-terminated polymers . The resulting polymers have enhanced properties such as intensified extinction coefficient, increased mobility of the charge carriers, and a red shift in absorption in solid state .

Result of Action

The result of the action of 2-Bromo-3-(2-ethylhexyl)thiophene is the formation of conductive polymers with enhanced properties. These polymers are used in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs), contributing to the efficiency and effectiveness of these devices .

Action Environment

The action of 2-Bromo-3-(2-ethylhexyl)thiophene can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored under inert gas and at a temperature between 28 C for optimal stability . Additionally, the compound should avoid contact with air and heat .

特性

IUPAC Name |

2-bromo-3-(2-ethylhexyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIAAXXJIUXUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728807 | |

| Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303734-52-3 | |

| Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)

![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)

![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)